N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide
Overview
Description
N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide is a synthetic organic compound belonging to the benzamide class This compound is characterized by the presence of benzamido and tert-butyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with 4-amino-3-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as sodium hydroxide or potassium cyanide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide can be compared with other benzamide derivatives, such as:
N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide: This compound contains a benzodioxole ring, which may confer different chemical and biological properties.
N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide: The presence of a fluorine atom in this compound may enhance its stability and biological activity.
N-[4-(benzoylamino)-3-methylphenyl]-3-bromo-4-ethoxybenzamide: The bromine and ethoxy groups in this compound may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which may affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-17-16-21(14-15-22(17)27-24(29)18-8-6-5-7-9-18)26-23(28)19-10-12-20(13-11-19)25(2,3)4/h5-16H,1-4H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJALNEWWPLVKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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